The BCR/ABL 210 kD fusion protein, commonly referred to as P210BCR-ABL, is a chimeric protein that arises from a specific chromosomal translocation, t(9;22)(q34;q11), which is characteristic of chronic myeloid leukemia (CML). This fusion protein is a product of the fusion between the BCR gene located on chromosome 22 and the ABL gene located on chromosome 9. The resulting protein plays a crucial role in the pathogenesis of CML by exhibiting constitutive tyrosine kinase activity, which promotes cell proliferation and inhibits apoptosis .
P210BCR-ABL is classified as an oncogenic fusion protein due to its involvement in cancer development. It is primarily associated with CML but can also be found in some cases of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). The fusion protein consists of the N-terminal domain from the BCR gene and the C-terminal domain from the ABL gene, resulting in a protein that retains essential functional motifs from both parent proteins .
The synthesis of P210BCR-ABL occurs through a chromosomal translocation event where sequences from the BCR gene are fused with sequences from the ABL gene. This process typically involves:
P210BCR-ABL has a molecular weight of approximately 210 kD and consists of several functional domains:
The structure allows for autophosphorylation and interaction with various signaling pathways that contribute to cellular transformation . The precise amino acid sequence and structural characteristics can vary based on specific breakpoints within the BCR gene.
P210BCR-ABL functions primarily as a tyrosine kinase, catalyzing phosphorylation reactions that modify target proteins. Key reactions include:
These reactions are critical for its role in oncogenesis, as they lead to dysregulation of normal cellular processes.
The mechanism by which P210BCR-ABL promotes cancer involves several key processes:
P210BCR-ABL exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and Western blotting are often employed to characterize this protein further.
P210BCR-ABL has significant implications in both research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4